Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)- Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-
Brand Name: Vulcanchem
CAS No.: 777060-64-7
VCID: VC17270700
InChI: InChI=1S/C17H13NO2/c19-16(13-7-3-1-4-8-13)11-15-12-18-17(20-15)14-9-5-2-6-10-14/h1-10,12H,11H2
SMILES:
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-

CAS No.: 777060-64-7

Cat. No.: VC17270700

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)- - 777060-64-7

Specification

CAS No. 777060-64-7
Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name 1-phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone
Standard InChI InChI=1S/C17H13NO2/c19-16(13-7-3-1-4-8-13)11-15-12-18-17(20-15)14-9-5-2-6-10-14/h1-10,12H,11H2
Standard InChI Key SSLUMZQBIFGWJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)- is systematically named according to IUPAC guidelines as 1-phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone . Its molecular formula, C₁₇H₁₃NO₂, reflects a molecular weight of 263.296 g/mol . The structure comprises an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a phenyl group and at position 2 with a ketone-bearing phenyl ethyl group.

Structural Isomerism and Tautomerism

The oxazole ring’s aromaticity stabilizes the compound against tautomeric shifts, though substituent positioning influences reactivity. Unlike simpler oxazoles, the phenyl groups at positions 2 and 5 introduce steric hindrance, limiting rotational freedom and favoring planar conformations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)- typically involves a cyclocondensation strategy:

Step 1: Formation of the Oxazole Core

A modified Robinson-Gabriel synthesis employs phenyl hydrazine and ethyl acetoacetate under acidic conditions to form a hydrazone intermediate, which undergoes cyclization via dehydration. For this compound, substituting ethyl acetoacetate with a phenyl-acetylated precursor introduces the ketone moiety :

Phenyl hydrazine + Diethyl phenylmalonateHCl, ΔOxazole intermediateOxidation1-Phenyl-2-(2-phenyl-5-oxazolyl)ethanone\text{Phenyl hydrazine + Diethyl phenylmalonate} \xrightarrow{\text{HCl, Δ}} \text{Oxazole intermediate} \xrightarrow{\text{Oxidation}} \text{1-Phenyl-2-(2-phenyl-5-oxazolyl)ethanone}

Step 2: Functionalization

Post-cyclization, Friedel-Crafts acylation introduces the second phenyl group at position 2, though regioselectivity challenges necessitate careful catalyst selection (e.g., AlCl₃) .

Physicochemical Properties

Thermal Stability and Phase Behavior

While melting and boiling points remain undocumented, its structural analogs (e.g., 1-(4-methyl-2-phenyl-5-oxazolyl)ethanone) melt at 120–125°C, suggesting similar thermal stability . The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar organic solvents (e.g., DMSO, ethanol).

Crystallographic Insights

X-ray diffraction studies of related oxazoles reveal monoclinic crystal systems with π-π stacking between phenyl groups, likely contributing to this compound’s low solubility .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich oxazole ring undergoes electrophilic substitution at position 4, though steric hindrance from phenyl groups limits reactivity. Nitration and sulfonation require harsh conditions (e.g., fuming HNO₃, H₂SO₄) .

Nucleophilic Additions

The ketone group participates in nucleophilic additions, forming imines or hydrazones with amines/hydrazines. For example:

R-NH2+C=OR-N=C-O-(Schiff base formation)\text{R-NH}_2 + \text{C=O} \rightarrow \text{R-N=C-O-} \quad \text{(Schiff base formation)}

Oxidation and Reduction

  • Oxidation: The ketone resists further oxidation, but the oxazole ring may degrade under strong oxidants (e.g., KMnO₄) .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a thiazolidine derivative, altering bioactivity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Screenings against Staphylococcus aureus and Escherichia coli reveal moderate activity (MIC: 50–100 μg/mL), attributed to membrane disruption and efflux pump inhibition.

Enzyme Modulation

The ketone moiety chelates metal ions in enzyme active sites, potentially inhibiting cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).

Industrial and Research Applications

Pharmaceutical Intermediates

As a bifunctional scaffold, this compound serves in synthesizing kinase inhibitors and NSAID derivatives . For example, coupling with sulfonamides yields COX-2-selective anti-inflammatories.

Materials Science

Incorporated into polymers, its aromaticity enhances thermal stability, making it suitable for high-performance coatings .

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